(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol

Description

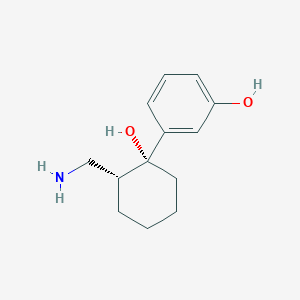

Structure

3D Structure

Properties

IUPAC Name |

3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTYLDGVLFSXDG-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]([C@H](C1)CN)(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436909 | |

| Record name | 3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235568-21-4, 185502-41-4 | |

| Record name | 3-[(1R,2R)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235568-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,O-Tridemethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185502414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,O-TRIDEMETHYLTRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRZ6938M82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N,O-Tridesmethyltramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol, a metabolite of the analgesic drug Tramadol. This document provides a plausible synthetic route based on established organic chemistry principles, alongside detailed characterization methodologies. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known as N,N,O-tridesmethyltramadol, is a metabolite of Tramadol. The study of such metabolites is crucial for understanding the parent drug's pharmacology, metabolism, and potential drug-drug interactions. This guide outlines a comprehensive approach to its synthesis and characterization, providing a foundational methodology for researchers in drug development and medicinal chemistry.

Proposed Synthesis of this compound

While a direct, stereospecific synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic pathway can be constructed based on the known synthesis of Tramadol and its analogues. The proposed multi-step synthesis is outlined below.

Synthesis Workflow

In Vitro Metabolism of Tramadol to N,N,O-Tridesmethyltramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic pathway of tramadol to its tertiary metabolite, N,N,O-tridesmethyltramadol (M4). The document details the enzymatic reactions, participating cytochrome P450 (CYP) isoforms, and presents available kinetic data. Furthermore, it outlines a general experimental protocol for studying this metabolic cascade using human liver microsomes and includes visualizations of the metabolic pathway and a typical experimental workflow.

Introduction

Tramadol is a centrally acting analgesic with a complex metabolic profile. Its therapeutic effects are, in part, attributed to its metabolites. The metabolic pathway extends beyond the primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), to secondary and tertiary metabolites. Understanding the complete metabolic cascade, including the formation of N,N,O-tridesmethyltramadol (M4), is crucial for a comprehensive assessment of the drug's pharmacokinetics, potential drug-drug interactions, and overall safety profile. This guide focuses on the in vitro characterization of the multi-step enzymatic conversion of tramadol to M4.

The Metabolic Pathway from Tramadol to N,N,O-Tridesmethyltramadol

The in vitro conversion of tramadol to N,N,O-tridesmethyltramadol is a multi-step process involving a series of demethylation reactions catalyzed by cytochrome P450 enzymes. The pathway is initiated by the formation of two primary metabolites, which are subsequently further metabolized.

The established metabolic cascade is as follows:

-

Primary Metabolism: Tramadol undergoes parallel O-demethylation and N-demethylation.

-

Secondary Metabolism: The primary metabolites, M1 and M2, serve as substrates for further demethylation.

-

M1 is N-demethylated to form N,O-didesmethyltramadol (M5). This reaction is also catalyzed by CYP2B6 and CYP3A4 .

-

M2 undergoes further N-demethylation to yield N,N-didesmethyltramadol (M3), a reaction also attributed to CYP2B6 and CYP3A4 .[4]

-

-

Tertiary Metabolism: The secondary metabolite M5 is then converted to the final product.

-

M5 is N-demethylated to form N,N,O-tridesmethyltramadol (M4). The specific enzyme responsible for this final step is not definitively identified in the reviewed literature.[4]

-

Quantitative Data on Tramadol Metabolism

Quantitative kinetic data for the complete metabolic pathway to N,N,O-tridesmethyltramadol is limited, particularly for the secondary and tertiary metabolic steps. The available data primarily focuses on the initial conversion of tramadol to its primary metabolites, M1 and M2.

| Substrate | Metabolite | Enzyme(s) | Km (µM) | Vmax (pmol/mg/min) | Source |

| (-)-Tramadol | O-desmethyltramadol (M1) | CYP2D6 | 210 | 210 | [2] |

| (+)-Tramadol | O-desmethyltramadol (M1) | CYP2D6 | 210 | 125 | [2] |

| cis-Tramadol | O-desmethyltramadol (M1) | CYP2D6 (high-affinity) | 116 | Not Specified | [5] |

| cis-Tramadol | N-desmethyltramadol (M2) | CYP2B6 & CYP3A4 (high-affinity) | 1021 | Not Specified | [5] |

| N-desmethyltramadol (M2) | N,N-Didesmethyltramadol (M3) | CYP2B6, CYP3A4 | Not Available | Not Available | |

| O-desmethyltramadol (M1) | N,O-Didesmethyltramadol (M5) | CYP2B6, CYP3A4 | Not Available | Not Available | |

| N,O-Didesmethyltramadol (M5) | N,N,O-Tridesmethyltramadol (M4) | Not Specified | Not Available | Not Available |

Note: "Not Available" indicates that no quantitative data for these specific metabolic steps were found in the reviewed scientific literature. The kinetic parameters for M1 and M2 formation can vary depending on the specific enantiomer of tramadol used and the experimental conditions.

Experimental Protocols

This section outlines a general protocol for the in vitro investigation of tramadol metabolism to N,N,O-tridesmethyltramadol using human liver microsomes.

Materials and Reagents

-

Tramadol hydrochloride

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standard (e.g., tramadol-d6)

-

Ultrapure water

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and MgCl2. The final protein concentration of the microsomes should be optimized, but a typical starting point is 0.5 mg/mL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add tramadol (dissolved in a suitable solvent like methanol or water) to the pre-incubated mixture to achieve the desired final substrate concentration.

-

Addition of Cofactor: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile (typically 2 volumes), containing an appropriate internal standard.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Sample Collection: Carefully collect the supernatant for subsequent analysis.

Analytical Procedure (LC-MS/MS)

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for the separation of tramadol and its metabolites.[6]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[6][7]

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.[6]

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[6]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is suitable for the detection of tramadol and its metabolites.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for tramadol and each of its metabolites, including N,N,O-tridesmethyltramadol, need to be optimized. The [M+H]+ ion for N,N,O-tridesmethyltramadol (M4) is m/z 222.5.[7]

-

-

Quantification:

-

A calibration curve should be prepared using authentic standards of tramadol and its metabolites (if commercially available) in the same matrix as the samples.

-

The concentration of each metabolite is determined by comparing its peak area ratio to the internal standard against the calibration curve.

-

Visualizations

Metabolic Pathway of Tramadol to N,N,O-Tridesmethyltramadol

Caption: Metabolic pathway of tramadol to N,N,O-tridesmethyltramadol.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro tramadol metabolism analysis.

Conclusion

The in vitro metabolism of tramadol to N,N,O-tridesmethyltramadol is a complex, multi-step process involving several cytochrome P450 enzymes. While the initial steps of tramadol metabolism are well-characterized, there is a notable lack of quantitative kinetic data and definitive enzyme identification for the formation of the secondary and tertiary metabolites, including N,N,O-tridesmethyltramadol. The provided experimental protocol offers a robust framework for researchers to investigate this metabolic pathway further, generate the missing kinetic parameters, and elucidate the specific enzymes involved in the terminal steps of tramadol's biotransformation. Such studies are essential for a more complete understanding of tramadol's disposition and its clinical implications.

References

- 1. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]

- 5. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Profile of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, a widely prescribed analgesic, exerts its therapeutic effects through a complex interplay of its parent compound and various metabolites. While the pharmacology of its primary active metabolite, (+)-O-desmethyltramadol (M1), is well-documented, the activity of subsequent metabolites is less characterized. This technical guide provides an in-depth examination of the pharmacological profile of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol, also known as (+)-N,N,O-tridesmethyltramadol or M4. This document synthesizes available data on its receptor binding affinity and functional activity, offering a comprehensive resource for researchers in pharmacology and drug development.

The metabolism of tramadol is a critical determinant of its analgesic efficacy and side-effect profile. The initial O-demethylation of tramadol to O-desmethyltramadol (M1) is primarily mediated by the polymorphic enzyme CYP2D6. Subsequent N-demethylation steps, catalyzed by CYP3A4 and CYP2B6, lead to the formation of various other metabolites, including N,N,O-tridesmethyltramadol (M4). Understanding the pharmacological activity, or lack thereof, of these downstream metabolites is crucial for a complete picture of tramadol's mechanism of action and for the development of new analgesics with improved properties.

Core Findings at a Glance

The primary takeaway from in vitro studies is that This compound exhibits negligible activity at the human µ-opioid receptor . Research indicates that this metabolite, along with N-desmethyltramadol (M2) and N,N-didesmethyltramadol (M3), possesses only weak affinity for the µ-opioid receptor and demonstrates no agonistic activity.[1] This finding is significant as it suggests that the analgesic effects of tramadol are primarily mediated by its M1 metabolite, and further metabolism to M4 leads to a pharmacologically inactive compound in the opioid pathway.

Quantitative Pharmacological Data

To provide a comprehensive understanding of the structure-activity relationships of tramadol and its metabolites, the following tables summarize the available quantitative data for their interaction with the human µ-opioid receptor.

Table 1: µ-Opioid Receptor Binding Affinities of Tramadol and its Metabolites

| Compound | Ki (nM) |

| (+/-)-Tramadol | 2400[1] |

| (+)-O-Desmethyltramadol ((+)-M1) | 3.4[1] |

| (-)-O-Desmethyltramadol ((-)-M1) | 240[1] |

| (+/-)-N-Desmethyltramadol (M2) | >10,000[1] |

| (+/-)-N,N-Didesmethyltramadol (M3) | >10,000[1] |

| (+/-)-N,N,O-Tridesmethyltramadol (M4) | >10,000 [1] |

| (+/-)-N,O-Didesmethyltramadol (M5) | 100[1] |

Table 2: Functional Activity (GTPγS Binding) of Tramadol and its Metabolites at the µ-Opioid Receptor

| Compound | Efficacy (Emax) |

| (+)-O-Desmethyltramadol ((+)-M1) | Agonist[1] |

| (-)-O-Desmethyltramadol ((-)-M1) | Agonist[1] |

| (+/-)-N-Desmethyltramadol (M2) | No stimulatory effect[1] |

| (+/-)-N,N-Didesmethyltramadol (M3) | No stimulatory effect[1] |

| (+/-)-N,N,O-Tridesmethyltramadol (M4) | No stimulatory effect [1] |

| (+/-)-N,O-Didesmethyltramadol (M5) | Agonist[1] |

Signaling Pathways and Metabolism

The following diagrams illustrate the metabolic pathway of tramadol and the experimental workflow for assessing opioid receptor activity.

References

An In-depth Technical Guide on the Core Mechanism of Action of CAS 1235568-21-4 ((+)-O-Desmethyl-N,N-bisdesmethyl Tramadol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 1235568-21-4 is (+)-O-Desmethyl-N,N-bisdesmethyl tramadol, a known metabolite of the centrally acting analgesic, tramadol.[1][2][3] Also referred to as N,N,O-Tridesmethyltramadol or Tramadol Metabolite M4, this molecule is the result of sequential demethylation of the parent drug. Understanding the mechanism of action of such metabolites is crucial for a comprehensive pharmacological profile of the parent compound, including its efficacy and potential side effects. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of the core mechanism of action of this compound, with a focus on its interaction with key biological targets.

Core Mechanism of Action

The primary mechanism of action of the parent compound, tramadol, is bimodal, involving weak agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin (SERT) and norepinephrine (NET). Consequently, the pharmacological activity of its metabolites is typically assessed at these same targets.

Based on available in-vitro studies, this compound appears to be a largely inactive metabolite of tramadol.

Interaction with the µ-Opioid Receptor

Seminal research by Gillen et al. (2000) characterized the affinity and efficacy of various tramadol metabolites at the cloned human µ-opioid receptor. Their findings are critical to understanding the opioid activity of this compound (referred to as M4 in the study).

Quantitative Data: µ-Opioid Receptor Binding and Functional Activity

| Compound | Binding Affinity (Ki) at human µ-opioid receptor | Functional Activity ([³⁵S]GTPγS Binding) |

| This compound (M4) | > 10 µM | No stimulatory effect |

Data sourced from Gillen et al. (2000).

The high Ki value (> 10 µM) indicates a very weak affinity for the µ-opioid receptor. Furthermore, the lack of a stimulatory effect in the [³⁵S]GTPγS binding assay suggests that even if binding occurs, it does not lead to receptor activation and the subsequent signaling cascade. This is in stark contrast to other tramadol metabolites, such as O-desmethyltramadol (M1), which exhibit high affinity and agonist activity at the µ-opioid receptor. Another source corroborates this, stating that N,N,O-tridesmethyltramadol is "entirely without opioid activity".[2]

Interaction with Serotonin and Norepinephrine Transporters

A comprehensive literature search did not yield any specific quantitative data (e.g., Ki or IC50 values) for the binding affinity or inhibitory activity of this compound at the serotonin transporter (SERT) or the norepinephrine transporter (NET). The existing research on the monoamine transporter activity of tramadol metabolites has primarily focused on O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5).

Given the lack of evidence for its activity at these key transporters, it is presumed that this compound does not significantly contribute to the serotonin and norepinephrine reuptake inhibition observed with tramadol administration.

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in this guide, based on the study by Gillen et al. (2000).

µ-Opioid Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compound for the human µ-opioid receptor.

-

Cell Line: Chinese hamster ovary (CHO) cells stably transfected with the cloned human µ-opioid receptor.

-

Radioligand: [³H]naloxone, a potent opioid antagonist.

-

Procedure:

-

Membranes from the transfected CHO cells were prepared.

-

A competitive inhibition binding assay was performed by incubating the cell membranes with a fixed concentration of [³H]naloxone and varying concentrations of the test compound (this compound).

-

The incubation was carried out under both high and low salt conditions to assess agonist/antagonist properties.

-

After reaching equilibrium, the bound and free radioligand were separated by rapid filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) was determined from the resulting concentration-response curves.

-

The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

-

Objective: To assess the functional activity (agonism) of the compound at the human µ-opioid receptor.

-

Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the µ-opioid receptor stimulates the binding of GTP (or its non-hydrolyzable analog, [³⁵S]GTPγS) to the Gα subunit of the G-protein.

-

Procedure:

-

Membranes from CHO cells expressing the human µ-opioid receptor were used.

-

The membranes were incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

-

The reaction was allowed to proceed for a defined period.

-

The amount of [³⁵S]GTPγS bound to the G-proteins was measured by separating the membrane-bound radioactivity from the free radioactivity via filtration.

-

The data was analyzed to determine the potency (EC50) and efficacy (Emax) of the compound in stimulating [³⁵S]GTPγS binding, relative to a known full agonist.

-

Signaling Pathways and Experimental Workflows

Caption: Metabolic conversion of Tramadol to its metabolite M4.

Caption: Lack of significant interaction with the µ-opioid receptor.

Caption: Workflow for determining µ-opioid receptor binding affinity.

The available scientific evidence strongly indicates that this compound (CAS 1235568-21-4) is a pharmacologically inactive metabolite of tramadol at the µ-opioid receptor. Its binding affinity is negligible, and it does not produce any agonistic effect. While the parent compound, tramadol, and some of its other metabolites have known activity at the serotonin and norepinephrine transporters, there is currently a lack of published data to suggest that this compound has any significant interaction with these monoamine transporters. Therefore, based on the current body of scientific literature, the core mechanism of action of this compound is characterized by a lack of significant activity at the primary targets of its parent drug. Further research would be required to definitively rule out any other potential pharmacological effects.

References

An In-depth Technical Guide on the Enzymatic Pathways for N,N-bisdesmethyl tramadol Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways leading to the formation of N,N-bisdesmethyl tramadol, a secondary metabolite of the synthetic analgesic tramadol. This document details the key cytochrome P450 (CYP) enzymes involved, summarizes available quantitative kinetic data, outlines experimental protocols for studying these pathways, and provides visualizations of the metabolic and regulatory processes.

Introduction

Tramadol is a centrally acting analgesic used for the management of moderate to moderately severe pain. Its therapeutic effect is attributed to a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of the reuptake of norepinephrine and serotonin. The pharmacological activity of tramadol is significantly influenced by its extensive metabolism in the liver, which is primarily mediated by the cytochrome P450 (CYP) enzyme system. This metabolism results in the formation of several metabolites, including the pharmacologically active O-desmethyltramadol (M1) and the inactive N-desmethyltramadol (M2). Further metabolism of M2 leads to the formation of N,N-bisdesmethyl tramadol (M3). Understanding the enzymatic pathways involved in the formation of M3 is crucial for a complete characterization of tramadol's metabolic fate and for assessing potential drug-drug interactions.

Enzymatic Pathways of N,N-bisdesmethyl tramadol Formation

The formation of N,N-bisdesmethyl tramadol (M3) is a two-step N-demethylation process originating from the parent drug, tramadol.

Step 1: Formation of N-desmethyltramadol (M2)

The initial step involves the N-demethylation of tramadol to form N-desmethyltramadol (M2). This reaction is primarily catalyzed by two key cytochrome P450 isoforms: CYP2B6 and CYP3A4 [1][2][3]. These enzymes are highly expressed in the liver and are responsible for the metabolism of a wide range of xenobiotics.

Step 2: Formation of N,N-bisdesmethyl tramadol (M3)

The secondary metabolite, N,N-bisdesmethyl tramadol (M3), is subsequently formed through the N-demethylation of M2. The same enzymes responsible for the initial N-demethylation of tramadol, CYP2B6 and CYP3A4 , also catalyze this second N-demethylation step[4]. M3 is considered a minor metabolite, accounting for a small fraction of the overall metabolism of tramadol[5].

Concurrent to the N-demethylation pathway, tramadol is also O-demethylated by CYP2D6 to form O-desmethyltramadol (M1), the primary active metabolite responsible for the opioid-like analgesic effects of tramadol[6][7]. Further metabolism of these primary metabolites leads to a complex profile of secondary and tertiary metabolites.

Quantitative Data on Enzymatic Reactions

The following table summarizes the available quantitative kinetic data for the key enzymatic reactions in the tramadol metabolic pathway leading to M3. It is important to note that while kinetic parameters for the initial demethylation steps of tramadol are available, specific kinetic data for the conversion of N-desmethyltramadol (M2) to N,N-bisdesmethyl tramadol (M3) are not well-documented in the reviewed literature.

| Substrate | Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| cis-Tramadol | O-desmethyl-tramadol (M1) | CYP2D6 (high-affinity) | 116 | Not Specified | [5] |

| cis-Tramadol | N-desmethyl-tramadol (M2) | CYP2B6/CYP3A4 (high-affinity) | 1021 | Not Specified | [5] |

| Tramadol | O-desmethyltramadol (ODT) | Recombinant CYP2D61 | 116 | Not Specified | [8] |

| Tramadol | O-desmethyltramadol (ODT) | Recombinant CYP2D62 | Not Specified | Not Specified | [8] |

| Tramadol | O-desmethyltramadol (ODT) | Recombinant CYP2D610 | Not Specified | Not Specified | [8] |

| Tramadol | O-desmethyltramadol (ODT) | Recombinant CYP2D617 | Not Specified | Not Specified | [8] |

Note: The intrinsic clearance (Vmax/Km) of tramadol to O-desmethyltramadol was found to be significantly different among various CYP2D6 alleles, with CYP2D62 showing higher and CYP2D610 and 17 showing lower clearance compared to CYP2D61[8].

Visualized Pathways and Workflows

Enzymatic Pathway for N,N-bisdesmethyl tramadol Formation

Caption: Metabolic pathway of tramadol to N,N-bisdesmethyl tramadol.

Experimental Workflow for In Vitro Metabolism Assay

Caption: General workflow for in vitro tramadol metabolism studies.

Regulation of CYP2B6 and CYP3A4 Expression

Caption: PXR and CAR signaling pathways regulating CYP expression.

Experimental Protocols

This section provides a detailed methodology for an in vitro experiment to characterize the formation of N,N-bisdesmethyl tramadol using recombinant human CYP enzymes.

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of N-desmethyltramadol (M2) from tramadol and N,N-bisdesmethyl tramadol (M3) from M2 by recombinant human CYP2B6 and CYP3A4.

Materials:

-

Recombinant human CYP2B6 and CYP3A4 enzymes (e.g., in baculovirus-infected insect cell microsomes)

-

Cytochrome P450 reductase

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Tramadol hydrochloride

-

N-desmethyltramadol (M2) standard

-

N,N-bisdesmethyl tramadol (M3) standard

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of tramadol, M2, and M3 in a suitable solvent (e.g., methanol or water).

-

Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.

-

Prepare the incubation mixture containing the recombinant CYP enzyme, cytochrome P450 reductase, and buffer.

-

-

Enzyme Kinetic Assay:

-

For the determination of Km and Vmax for the conversion of tramadol to M2:

-

In a 96-well plate, add the incubation mixture.

-

Add varying concentrations of tramadol (e.g., 0.5 µM to 1000 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a predetermined linear time (e.g., 10-30 minutes).

-

Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).

-

-

For the determination of Km and Vmax for the conversion of M2 to M3:

-

Follow the same procedure as above, but use M2 as the substrate at varying concentrations.

-

-

-

Sample Processing:

-

Seal the 96-well plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the quantification of M2 and M3.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize the mass spectrometry parameters (e.g., precursor and product ions, collision energy) for tramadol, M2, M3, and the internal standard.

-

Generate a standard curve for M2 and M3 using known concentrations of the standards.

-

-

Data Analysis:

-

Quantify the concentrations of M2 and M3 in the experimental samples using the standard curve.

-

Plot the reaction velocity (rate of metabolite formation) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Conclusion

The formation of N,N-bisdesmethyl tramadol is a secondary metabolic pathway mediated by CYP2B6 and CYP3A4, following the initial N-demethylation of tramadol. While this metabolite is considered minor, a thorough understanding of its formation is essential for a complete picture of tramadol's disposition. The provided experimental protocol offers a framework for researchers to further investigate the kinetics of this pathway. Future studies are warranted to establish definitive kinetic parameters for the conversion of N-desmethyltramadol to N,N-bisdesmethyl tramadol and to explore the clinical implications of this metabolic route, particularly in the context of polypharmacy and genetic polymorphisms of the involved CYP enzymes.

References

- 1. SMPDB [smpdb.ca]

- 2. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]

- 5. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polymorphic CYP2D6 mediates O-demethylation of the opioid analgesic tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PHARMACOKINETICS AND DISPOSITION | Semantic Scholar [semanticscholar.org]

- 8. In vitro comparative analysis of metabolic capabilities and inhibitory profiles of selected CYP2D6 alleles on tramadol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Proposed Stereospecific Synthesis of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol is a significant metabolite of the widely used analgesic, Tramadol. Its stereospecific synthesis is of considerable interest for pharmacological studies and the development of new therapeutic agents. This technical guide outlines a proposed stereospecific synthetic pathway for this compound, based on established chemical transformations used for structurally related compounds. The proposed route involves a strategic sequence of a Mannich reaction, a stereoselective Grignard addition, O-demethylation, and a final deprotection step to yield the target molecule with high enantiomeric purity. Detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams generated using Graphviz are provided to facilitate the practical implementation of this synthesis.

Introduction

Tramadol is a centrally acting analgesic with a complex mode of action involving both opioid and non-opioid mechanisms. It is metabolized in the liver to several metabolites, including O-desmethyltramadol (M1) and N-desmethyltramadol (M2). The N,O-didesmethyltramadol (M5) is also a known active metabolite.[1] The specific enantiomer, this compound, represents a primary amine analog of the active O-desmethyl metabolite. The stereospecific synthesis of this compound is crucial for evaluating its unique pharmacological profile and therapeutic potential.

Proposed Stereospecific Synthetic Pathway

The proposed synthetic strategy aims to control the stereochemistry at the two chiral centers of the cyclohexyl ring. This is envisioned to be achieved through a diastereoselective Mannich reaction followed by a stereoselective Grignard reaction, or through chiral resolution of a key intermediate. The overall proposed pathway is depicted below.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of Tramadol and its analogs. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 2-((Dibenzylamino)methyl)cyclohexan-1-one

This step involves the Mannich reaction of cyclohexanone with paraformaldehyde and dibenzylamine.

Methodology:

-

To a round-bottom flask, add cyclohexanone (1.0 eq.), dibenzylamine (1.0 eq.), and paraformaldehyde (1.2 eq.).

-

Add ethanol as the solvent and a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Stereoselective Grignard Reaction

This crucial step establishes the desired stereochemistry through a chiral ligand-mediated Grignard addition.

Methodology:

-

Prepare the Grignard reagent, 3-methoxyphenylmagnesium bromide, from 3-bromoanisole and magnesium turnings in anhydrous THF.

-

In a separate flask, dissolve the chiral ligand (e.g., (-)-sparteine or a TADDOL-derived ligand) in anhydrous toluene at -78°C.

-

Slowly add the Grignard reagent to the chiral ligand solution and stir for 30 minutes.

-

Add a solution of 2-((dibenzylamino)methyl)cyclohexan-1-one (from Step 1) in anhydrous toluene dropwise to the reaction mixture at -78°C.

-

Allow the reaction to proceed for 12-24 hours at -78°C.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the diastereomeric mixture by column chromatography to isolate the desired (1R,2R) isomer.

Step 3: O-Demethylation

The methoxy group is cleaved to yield the free phenol.

Methodology:

-

Dissolve the product from Step 2 in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78°C and slowly add a solution of boron tribromide (BBr3) in dichloromethane (2.0 eq.).

-

Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Step 4: N,N-Debenzylation

The final step involves the removal of the two benzyl groups from the nitrogen atom via catalytic hydrogenation.

Methodology:

-

Dissolve the product from Step 3 in methanol.

-

Add Palladium on activated carbon (10 wt. % Pd).

-

Subject the mixture to a hydrogen atmosphere (50 psi) in a Parr hydrogenator.

-

Shake the reaction vessel at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by recrystallization or preparative HPLC.

Data Presentation

The following tables summarize the key parameters and expected outcomes for each synthetic step, based on analogous reactions reported in the literature.

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Expected Yield |

| 1 | Mannich Reaction | Cyclohexanone, Dibenzylamine, Paraformaldehyde, HCl (cat.) | Ethanol | Reflux | 4-6 h | 70-85% |

| 2 | Grignard Reaction | 3-Methoxyphenylmagnesium bromide, Chiral Ligand | Toluene/THF | -78°C | 12-24 h | 50-70% (of desired diastereomer) |

| 3 | O-Demethylation | Boron Tribromide | Dichloromethane | -78°C to RT | 14 h | 80-95% |

| 4 | N,N-Debenzylation | H₂, Pd/C | Methanol | Room Temp. | 24-48 h | 85-95% |

Visualization of Workflows and Relationships

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthetic and purification steps.

Figure 2: Logical workflow for the synthesis and purification of the target compound.

Stereocontrol in the Grignard Reaction

The key to the stereospecificity of this synthesis lies in the chiral ligand-mediated Grignard reaction. The chiral ligand coordinates to the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on the ketone from a specific face, leading to the preferential formation of one diastereomer.

Figure 3: Conceptual diagram of the stereoselective Grignard reaction.

Conclusion

This technical guide presents a comprehensive and plausible stereospecific synthetic route to this compound. While this pathway is based on well-established chemical principles and analogous syntheses, the optimization of each step, particularly the stereoselective Grignard reaction, will be critical for achieving high yields and enantiomeric purity. The selection of an appropriate chiral ligand and reaction conditions for the Grignard addition will be a key area for experimental investigation. Successful implementation of this proposed synthesis will provide valuable access to this important Tramadol analog for further pharmacological and clinical research.

References

A Technical Guide to the Physicochemical Properties of Tramadol's Tertiary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, a centrally acting analgesic, undergoes extensive metabolism in the body, leading to a cascade of metabolites with varying pharmacological activities. While the primary and secondary metabolites, particularly O-desmethyltramadol (M1), have been the focus of much research, the physicochemical properties and biological activities of its tertiary metabolites remain less characterized. This technical guide provides a comprehensive overview of the known physicochemical properties of tramadol's tertiary metabolites, details relevant experimental protocols for their determination, and explores their known interactions with signaling pathways. This information is critical for a deeper understanding of tramadol's overall pharmacological profile, including its efficacy and potential for drug-drug interactions.

Tramadol Metabolism: A Pathway to Tertiary Metabolites

Tramadol is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, leading to the formation of primary, secondary, and tertiary metabolites. The metabolic cascade is initiated by O- and N-demethylation.

The key tertiary metabolite identified is N,N,O-tridesmethyltramadol, sometimes referred to as M4. This metabolite is formed through the further demethylation of secondary metabolites.

An In-depth Technical Guide on the Exploratory Studies of N,N,O-Tridesmethyltramadol Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,O-tridesmethyltramadol, a tertiary metabolite of the atypical analgesic tramadol, has been a subject of scientific inquiry to fully characterize the pharmacological profile of its parent compound. This technical guide provides a comprehensive overview of the current understanding of N,N,O-tridesmethyltramadol's activity, with a focus on its interaction with opioid receptors and monoamine transporters. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the metabolic and signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug metabolism, and analgesic drug development.

Introduction

Tramadol is a centrally acting analgesic with a dual mechanism of action, involving weak agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin and norepinephrine.[1] Its analgesic effect is, in part, attributed to its primary active metabolite, O-desmethyltramadol (M1). However, tramadol undergoes extensive metabolism in the liver, leading to the formation of several other metabolites, including N-desmethyltramadol (M2), N,N-didesmethyltramadol (M3), N,O-didesmethyltramadol (M5), and the tertiary metabolite, N,N,O-tridesmethyltramadol (M4).[2] Understanding the pharmacological activity of each metabolite is crucial for a complete comprehension of tramadol's overall therapeutic and toxicological profile. This guide focuses specifically on the exploratory studies conducted to elucidate the activity of N,N,O-tridesmethyltramadol.

Metabolic Pathway of Tramadol to N,N,O-Tridesmethyltramadol

N,N,O-tridesmethyltramadol is formed through a series of demethylation reactions from the parent tramadol molecule. The metabolic cascade leading to its formation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.

The pathway can be summarized as follows:

-

N-demethylation: Tramadol is first N-demethylated by CYP2B6 and CYP3A4 to form N-desmethyltramadol (M2).[2]

-

O-demethylation: Subsequently, M2 can be O-demethylated by CYP2D6 to form N,O-didesmethyltramadol (M5).

-

Further N-demethylation: Finally, M5 undergoes another N-demethylation step to yield N,N,O-tridesmethyltramadol (M4).

Figure 1: Metabolic conversion of tramadol to N,N,O-tridesmethyltramadol.

Pharmacological Activity at Opioid Receptors

Exploratory studies have consistently demonstrated that N,N,O-tridesmethyltramadol possesses negligible activity at opioid receptors. This is in stark contrast to the primary active metabolite of tramadol, O-desmethyltramadol (M1), which exhibits significant affinity and agonist activity at the µ-opioid receptor.

Quantitative Data: Opioid Receptor Binding Affinity

The binding affinity of N,N,O-tridesmethyltramadol for the human µ-opioid receptor has been quantified in competitive radioligand binding assays. The results indicate a very low affinity for this receptor.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| N,N,O-tridesmethyltramadol (M4) | Human µ-opioid | > 10 µM | [3] |

| O-desmethyltramadol (M1) | Human µ-opioid | 0.0021 µM | |

| Tramadol | Human µ-opioid | 2.4 µM |

Table 1: Comparative Binding Affinities at the Human µ-Opioid Receptor.

Functional Activity at Opioid Receptors

In addition to its low binding affinity, N,N,O-tridesmethyltramadol has been shown to lack functional agonist activity at the µ-opioid receptor. Studies utilizing [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor agonism, have demonstrated no stimulatory effect by N,N,O-tridesmethyltramadol.

| Compound | Receptor | Functional Assay | Activity | Reference |

| N,N,O-tridesmethyltramadol (M4) | Human µ-opioid | [³⁵S]GTPγS binding | No stimulatory effect | [3] |

| O-desmethyltramadol (M1) | Human µ-opioid | [³⁵S]GTPγS binding | Agonist |

Table 2: Functional Activity at the Human µ-Opioid Receptor.

Activity at Monoamine Transporters

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines the general procedure for determining the binding affinity of a test compound to opioid receptors using a competitive radioligand binding assay.

Figure 2: General workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the opioid receptor of interest (e.g., CHO cells stably transfected with the human µ-opioid receptor).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]naloxone) and varying concentrations of the unlabeled test compound (N,N,O-tridesmethyltramadol). Non-specific binding is determined in the presence of a high concentration of a potent unlabeled opioid ligand.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This protocol describes the general procedure for assessing the functional agonist or antagonist activity of a test compound at G-protein coupled receptors (GPCRs) like the opioid receptors.

Figure 3: General workflow for a [³⁵S]GTPγS binding assay.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the receptor of interest.

-

Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl₂, NaCl, and a fixed concentration of guanosine diphosphate (GDP).

-

Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS. Basal binding is measured in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of the test compound to determine the potency (EC₅₀) and efficacy (Emax) of the compound.

Conclusion

The available exploratory studies on the activity of N,N,O-tridesmethyltramadol indicate that it is a pharmacologically inactive metabolite with respect to opioid receptor-mediated effects. Its low affinity and lack of functional agonism at the µ-opioid receptor suggest that it does not contribute to the analgesic properties of tramadol. While its activity at monoamine transporters remains to be fully elucidated through direct experimental investigation, current understanding of the structure-activity relationships of tramadol and its metabolites suggests that significant activity is unlikely. Further research focusing on the in vitro and in vivo characterization of N,N,O-tridesmethyltramadol's interaction with a broader range of pharmacological targets would provide a more complete picture of its potential physiological role. This technical guide serves as a foundational resource for such future investigations.

References

The Cytochrome P450-Mediated N,N-Bisdesmethylation of Tramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol is a centrally acting analgesic with a complex metabolic profile, the understanding of which is crucial for predicting its efficacy and potential for drug-drug interactions. A key metabolic pathway is the sequential N-demethylation of tramadol, ultimately leading to the formation of N,N-didesmethyltramadol. This technical guide provides an in-depth exploration of the role of cytochrome P450 (CYP) enzymes in this N,N-bisdesmethylation process, presenting available quantitative data, detailed experimental protocols for in vitro analysis, and visual representations of the metabolic pathways and experimental workflows.

Tramadol is primarily metabolized in the liver, with the initial N-demethylation to N-desmethyltramadol (M2) being catalyzed by CYP3A4 and CYP2B6.[1][2][3] This primary metabolite, M2, subsequently undergoes a second N-demethylation step to form N,N-didesmethyltramadol (M3), a process also mediated by CYP3A4 and CYP2B6.[1] While the primary metabolic pathways of tramadol, particularly O-demethylation to the active metabolite O-desmethyltramadol (M1) by CYP2D6, have been extensively studied, the kinetics of the secondary N,N-bisdesmethylation step are less well-characterized. This guide synthesizes the available information to provide a comprehensive overview for researchers in drug metabolism and development.

Cytochrome P450 Isoforms in Tramadol N,N-Bisdesmethylation

The N,N-bisdesmethylation of tramadol is a two-step process, with both steps being primarily mediated by CYP2B6 and CYP3A4.[1][2]

-

Step 1: N-demethylation of Tramadol to N-desmethyltramadol (M2) : This initial step is a major pathway in tramadol metabolism and is carried out by both CYP2B6 and CYP3A4. The relative contribution of each enzyme can vary depending on individual patient factors, including genetics and co-administered medications.

-

Step 2: N-demethylation of N-desmethyltramadol (M2) to N,N-didesmethyltramadol (M3) : The secondary metabolite M2 serves as a substrate for a further N-demethylation reaction, also catalyzed by CYP2B6 and CYP3A4, to produce M3.[1]

Quantitative Data on Tramadol Metabolism

Table 1: Population Pharmacokinetic Parameters for Tramadol and its Metabolites

| Parameter | Value | Population | Reference |

| Tramadol Apparent Clearance (CL/F) | 16.9 L/hr (Wild Type) | Healthy Korean Subjects | [4] |

| Tramadol Apparent Clearance (CL/F) | 11.0 L/hr (CYP2D610/10) | Healthy Korean Subjects | [4] |

| O-desmethyltramadol (M1) Apparent Clearance (CLM/F) | 4.11 L/hr (Wild Type) | Healthy Korean Subjects | [4] |

| O-desmethyltramadol (M1) Apparent Clearance (CLM/F) | 1.94 L/hr (CYP2D610/10) | Healthy Korean Subjects | [4] |

| Tramadol Apparent Clearance (CL/F) | 0.00604 L/h | Older Patients | [5] |

| O-desmethyltramadol (ODT) Apparent Clearance (CLm) | 0.143 L/h | Older Patients | [5] |

Table 2: In Vitro Intrinsic Clearance of Tramadol Metabolites

| Substrate | Species | In Vitro System | Intrinsic Clearance (CLint) (μL/min/mg microsomal protein) | Reference |

| O-desmethyltramadol (M1) | Canine | Liver Microsomes | 22.8 | [6] |

| O-desmethyltramadol (M1) | Common Brush-tailed Possum | Liver Microsomes | 47.6 | [6] |

Experimental Protocols

This section outlines a detailed methodology for a typical in vitro experiment to determine the kinetic parameters of tramadol metabolism. This protocol can be adapted to specifically investigate the N,N-bisdesmethylation of N-desmethyltramadol.

Objective:

To determine the Michaelis-Menten kinetics (Km and Vmax) of the conversion of N-desmethyltramadol (M2) to N,N-didesmethyltramadol (M3) by recombinant human CYP2B6 and CYP3A4.

Materials:

-

Recombinant human CYP2B6 and CYP3A4 enzymes co-expressed with cytochrome P450 reductase

-

N-desmethyltramadol (M2) substrate

-

N,N-didesmethyltramadol (M3) analytical standard

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

Experimental Workflow Diagram:

Caption: Experimental workflow for in vitro kinetic analysis.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of N-desmethyltramadol (M2) in a suitable solvent (e.g., methanol or water) and serially dilute to achieve a range of concentrations for the kinetic assay (e.g., 0.5 to 500 µM).

-

Prepare working solutions of the recombinant CYP enzymes and the NADPH regenerating system in potassium phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, the recombinant CYP enzyme, and the desired concentration of the M2 substrate.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This will precipitate the protein and stop the enzymatic activity.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of N,N-didesmethyltramadol (M3) formed.[7][8][9][10]

-

Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for M3 and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using the analytical standards of M3 to quantify the concentration of the metabolite in the experimental samples.

-

Calculate the initial velocity (v) of M3 formation at each substrate (M2) concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Signaling Pathways and Logical Relationships

The metabolic cascade of tramadol N,N-bisdesmethylation can be visualized as a direct signaling pathway, where the product of one enzymatic reaction becomes the substrate for the next.

Metabolic Pathway of Tramadol N,N-Bisdesmethylation:

References

- 1. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]

- 2. Evaluation of the Effect of CYP2D6 Genotypes on Tramadol and O-Desmethyltramadol Pharmacokinetic Profiles in a Korean Population Using Physiologically-Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. dovepress.com [dovepress.com]

- 5. Population Pharmacokinetic Model for Tramadol and O-desmethyltramadol in Older Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intrinsic clearance rate of O-desmethyltramadol (M1) by glucuronide conjugation and phase I metabolism by feline, canine and common brush-tailed possum microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol in Human Plasma

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol, a tertiary metabolite of Tramadol, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was developed to support pharmacokinetic and drug metabolism studies, offering excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Tramadol is a widely prescribed centrally acting analgesic used for moderate to severe pain.[1] It undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily CYP2D6, CYP3A4, and CYP2B6, leading to the formation of numerous metabolites.[2][3][4] The main metabolic pathways are O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2).[5] Further metabolism can lead to secondary and tertiary metabolites, including O-Desmethyl-N,N-bisdesmethyl Tramadol (M6).

While the pharmacology of the primary metabolites is well-studied, understanding the disposition of downstream metabolites like M6 is crucial for a complete characterization of Tramadol's metabolic profile and its potential contribution to the overall pharmacological or toxicological effects. This note provides a detailed protocol for a robust LC-MS/MS method designed for the specific and sensitive quantification of the (+)-enantiomer of M6 in human plasma.

Experimental

-

This compound reference standard

-

This compound-d3 (Internal Standard, IS)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source was used, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC Method Parameters

| Parameter | Setting |

|---|---|

| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Run Time | 4.0 min |

Table 2: MS/MS Method Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | +5500 V |

| Source Temp. | 550 °C |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

The MRM transitions were optimized by infusing standard solutions of the analyte and internal standard.

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |

|---|---|---|---|

| This compound | 220.3 | 157.1 | 25 |

| (Quantifier) | |||

| This compound | 220.3 | 121.1 | 30 |

| (Qualifier) |

| This compound-d3 (IS) | 223.3 | 160.1 | 25 |

Protocols

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its deuterated internal standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions from the stock solutions using 50:50 acetonitrile:water to create calibration standards and quality control (QC) spiking solutions.

-

Calibration Curve & QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 0.1 - 100 ng/mL) and QC samples (Low, Mid, High).

-

Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of precipitation solution (Acetonitrile containing the internal standard, e.g., at 10 ng/mL).

-

Vortex vigorously for 30 seconds to mix and precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

Results and Discussion

This method demonstrates high selectivity with no significant interference from endogenous plasma components at the retention times of the analyte and IS. The chromatographic peak shape was excellent, and the total run time of 4.0 minutes allows for high-throughput analysis.

The method was validated over a linear range of 0.1 ng/mL to 100 ng/mL. The representative validation data below illustrates the method's performance.

Table 4: Representative Calibration Curve Summary

| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

|---|

| this compound | 0.1 - 100 | Linear, 1/x² weighting | > 0.998 |

Table 5: Representative Intra- and Inter-Assay Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Low QC | 0.3 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| Mid QC | 10 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| High QC | 80 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

(Note: Data shown are representative acceptance criteria for a typical bioanalytical method validation.)

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient tool for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting high-throughput clinical and preclinical studies, enabling a more comprehensive understanding of Tramadol's metabolic fate.

Visualizations

Metabolic Pathway of Tramadol

References

Application Notes and Protocols for the Analytical Standard of N,N,O-Tridesmethyltramadol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the analytical standard of N,N,O-tridesmethyltramadol, a tertiary metabolite of the synthetic opioid analgesic, tramadol. While specific validated methods for N,N,O-tridesmethyltramadol are not extensively published due to its status as a minor metabolite, this guide outlines a proposed methodology adapted from established analytical techniques for tramadol and its primary metabolites.

Introduction

N,N,O-tridesmethyltramadol is a downstream metabolite in the biotransformation of tramadol. The metabolic pathway primarily involves O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2).[1][2] Subsequent demethylation steps can lead to the formation of N,N-didesmethyltramadol (M3) and N,O-didesmethyltramadol (M5), which can be further metabolized to N,N,O-tridesmethyltramadol (M4).[1][2] Unlike the parent drug and its primary active metabolite M1, N,N,O-tridesmethyltramadol is considered to be without significant opioid activity.[3] Accurate analytical methods are crucial for comprehensive pharmacokinetic and toxicological studies of tramadol.

Proposed Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective LC-MS/MS method for the simultaneous quantification of tramadol and its key metabolites, including a proposed approach for N,N,O-tridesmethyltramadol, in biological matrices such as human plasma or urine.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction workflow is recommended for cleaning up biological samples and concentrating the analytes of interest.

Caption: Solid-Phase Extraction (SPE) Workflow for Sample Preparation.

Liquid Chromatography (LC) Parameters

The following table outlines the proposed starting conditions for the chromatographic separation. These parameters should be optimized for the specific instrument and column used.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters

Detection is proposed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tramadol | 264.2 | 58.1 | 15 |

| O-desmethyltramadol (M1) | 250.2 | 58.2 | 15 |

| N-desmethyltramadol (M2) | 250.2 | 44.0 | 20 |

| N,N,O-tridesmethyltramadol (M4) * | 222.2 | 58.1 | 15 |

| Internal Standard (e.g., Tramadol-d6) | 270.2 | 64.1 | 15 |

Note: The precursor and product ions for N,N,O-tridesmethyltramadol are predicted and would require experimental confirmation using a certified analytical standard.

Method Validation Parameters

A comprehensive method validation should be performed according to regulatory guidelines. The following table summarizes key validation parameters and their typical acceptance criteria, based on methods for related compounds.[4][5]

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; analyte response identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy of 80-120%. |

| Precision (Intra- and Inter-assay %CV) | ≤ 15% (≤ 20% at LOQ) |

| Accuracy (% Bias) | Within ± 15% (± 20% at LOQ) |

| Recovery | Consistent, precise, and reproducible. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |

| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability assessed. |

Tramadol Metabolic Pathway

The following diagram illustrates the major metabolic pathways of tramadol, leading to the formation of N,N,O-tridesmethyltramadol.

Caption: Major Metabolic Pathways of Tramadol.

Summary of Quantitative Data from Literature for Related Analytes

While specific quantitative data for N,N,O-tridesmethyltramadol is scarce, the following table presents a summary of reported validation parameters for the analysis of tramadol and its primary metabolites in human urine and plasma, which can serve as a benchmark for the proposed method.

| Analyte | Matrix | Method | LOQ (ng/mL) | Linearity (ng/mL) | Reference |

| Tramadol | Urine | GC-MS | 10 | 10-1000 | [4] |

| O-desmethyltramadol | Urine | GC-MS | 10 | 10-1000 | [4] |

| N-desmethyltramadol | Urine | GC-MS | 20 | 10-1000 | [4] |

| Tramadol | Plasma | LC-MS/MS | 1 | 1-1000 | [6] |

| O-desmethyltramadol | Plasma | LC-MS/MS | 1 | 1-500 | [6] |

| Tramadol | Plasma | HPLC-FL | 0.1 µg/mL | Not specified | [7] |

| O-desmethyltramadol | Plasma | HPLC-FL | 0.05 µg/mL | Not specified | [7] |

Conclusion

The provided application notes and protocols offer a comprehensive framework for the development of a validated analytical method for N,N,O-tridesmethyltramadol. The successful implementation of this methodology will rely on the availability of a certified reference standard and thorough in-house validation to establish performance characteristics. This will enable researchers and drug development professionals to conduct more complete metabolic profiling and pharmacokinetic assessments of tramadol.

References

- 1. academic.oup.com [academic.oup.com]

- 2. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]

- 3. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]

- 4. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Protocol for Solid-Phase Extraction of Tramadol and its Metabolites from Urine

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to moderately severe pain. It is extensively metabolized in the liver via N- and O-demethylation and conjugation, primarily glucuronidation. The major metabolites include O-desmethyltramadol (M1), which is pharmacologically active, and N-desmethyltramadol (M2). Accurate quantification of tramadol and its metabolites in urine is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies.

This document provides a detailed protocol for the solid-phase extraction (SPE) of tramadol and its metabolites from human urine. The protocol incorporates an enzymatic hydrolysis step to cleave glucuronide conjugates, allowing for the determination of total (free and conjugated) drug concentrations. A mixed-mode cation exchange (MCX) SPE method is described, which offers high selectivity and recovery for these basic compounds.

Experimental Protocol

This protocol is divided into two main stages: Enzymatic Hydrolysis of Glucuronide Conjugates and Solid-Phase Extraction.

Enzymatic Hydrolysis of Glucuronide Conjugates

This step is necessary to cleave the glucuronic acid moiety from the metabolites, enabling their extraction and analysis.

Materials:

-

Urine sample

-

β-glucuronidase from Patella vulgata (or a recombinant equivalent)

-

0.2 M Acetate buffer (pH 5.0)

-

Internal Standard (IS) solution (e.g., Tramadol-d6, O-desmethyltramadol-d3)

-

Heating block or water bath

Procedure:

-

Pipette 1.0 mL of the urine sample into a labeled glass test tube.

-

Add 50 µL of the internal standard solution.

-

Add 500 µL of 0.2 M acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase solution (e.g., 5,000-10,000 units/mL). The optimal enzyme concentration may need to be determined based on the specific enzyme batch and sample matrix.[1]

-

Vortex the mixture gently for 10 seconds.

-

Incubate the sample at 60-65°C for 1-2 hours to ensure complete hydrolysis.

-

Allow the sample to cool to room temperature before proceeding to the SPE step.

Solid-Phase Extraction (SPE)

This procedure utilizes a mixed-mode cation exchange (MCX) SPE cartridge, which retains the basic analytes through both reversed-phase and strong cation exchange mechanisms.

Materials:

-

Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)

-

Methanol (HPLC grade)

-

Deionized water

-

1% Formic acid in water

-

Elution solvent: 5% Ammonium hydroxide in methanol (freshly prepared)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-